molecular formula C18H11F2N3O B6024985 5-(2,6-difluorophenyl)-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole

5-(2,6-difluorophenyl)-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole

Cat. No. B6024985
M. Wt: 323.3 g/mol
InChI Key: SVOZZNNYSFYMSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2,6-difluorophenyl)-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a heterocyclic compound that contains both oxygen and nitrogen atoms in its ring structure. This compound has various potential applications in the field of medicinal chemistry, drug discovery, and material science.

Mechanism of Action

The mechanism of action of 5-(2,6-difluorophenyl)-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole is not fully understood. However, studies have suggested that it may act by inhibiting the growth of cancer cells through the induction of apoptosis. It may also inhibit the proliferation of cancer cells by interfering with the cell cycle.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been reported to exhibit anti-inflammatory and antioxidant activities. It may also have potential as a neuroprotective agent.

Advantages and Limitations for Lab Experiments

One of the advantages of using 5-(2,6-difluorophenyl)-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole in lab experiments is its unique structure, which makes it a potential candidate for various scientific research applications. However, one of the limitations is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in lab experiments.

Future Directions

1. Further studies are needed to fully understand the mechanism of action of 5-(2,6-difluorophenyl)-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole.
2. The potential of this compound as a neuroprotective agent needs to be further explored.
3. Studies should be conducted to investigate the potential of this compound as a drug delivery agent.
4. Further research is needed to optimize the use of this compound in anticancer therapy.
5. The potential of this compound in material science and nanotechnology should be explored.

Synthesis Methods

The synthesis of 5-(2,6-difluorophenyl)-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole can be achieved through various methods. One of the commonly used methods is the reaction of 2,6-difluorobenzonitrile with 4-(1H-pyrrol-1-yl)benzaldehyde in the presence of a base such as potassium carbonate. This reaction results in the formation of the intermediate Schiff base, which is then cyclized to form the final product.

Scientific Research Applications

The unique structure of 5-(2,6-difluorophenyl)-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole makes it a potential candidate for various scientific research applications. It has been extensively studied for its potential as an anticancer agent. Studies have shown that this compound exhibits potent antitumor activity against various cancer cell lines.

properties

IUPAC Name

5-(2,6-difluorophenyl)-3-(4-pyrrol-1-ylphenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11F2N3O/c19-14-4-3-5-15(20)16(14)18-21-17(22-24-18)12-6-8-13(9-7-12)23-10-1-2-11-23/h1-11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVOZZNNYSFYMSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)C2=CC=C(C=C2)C3=NOC(=N3)C4=C(C=CC=C4F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11F2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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